molecular formula C19H19IN2OS B12759521 2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide CAS No. 35080-47-8

2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide

Cat. No.: B12759521
CAS No.: 35080-47-8
M. Wt: 450.3 g/mol
InChI Key: MNJURKTVDAMYOT-UHFFFAOYSA-M
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Description

Properties

CAS No.

35080-47-8

Molecular Formula

C19H19IN2OS

Molecular Weight

450.3 g/mol

IUPAC Name

N-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide

InChI

InChI=1S/C19H19N2OS.HI/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;/h4-14H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

MNJURKTVDAMYOT-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-]

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide typically involves a multi-step process. One common synthetic route includes the condensation of 2-acetylaminophenylacetic acid with 3-ethylbenzothiazolium iodide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the iodide ion. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents due to its biological activity.

    Medicine: Research has indicated its potential use in medicinal chemistry for the development of new pharmaceuticals, especially those targeting specific biological pathways.

    Industry: In material science, it is used in the fabrication of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₉H₁₉IN₂O₂ .
  • Molecular Weight : 434.277 g/mol .
  • Key Features: A benzothiazolium core substituted with a 3-ethyl group and a vinyl bridge connecting to an acetylated phenylamino moiety, paired with an iodide counterion .
  • CAS Registry : 6992-73-0 .

Physical properties such as solubility are influenced by the ethyl group (enhancing lipophilicity) and the iodide ion (improving polar solubility) .

Comparison with Structurally Similar Compounds

3-Methyl-2-[4-(N-phenylacetamido)-1,3-butadienyl]benzothiazolium Iodide (NSC 255085)

  • Molecular Formula : C₂₀H₁₉IN₂OS .
  • Structural Differences :
    • Bridge : A butadienyl group (conjugated four-carbon chain) instead of an ethenyl (two-carbon) bridge .
    • Substituent : 3-methyl vs. 3-ethyl on the benzothiazolium ring.
  • Impact on Properties: The extended conjugation in NSC 255085 may enhance absorption in the visible spectrum, relevant for optical applications.

3-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]benzoxazolium Iodide (CAS 68006-75-7)

  • Molecular Formula : C₁₉H₁₉IN₂OS .
  • Structural Differences :
    • Heterocycle Core : Benzoxazolium (oxygen-containing) vs. benzothiazolium (sulfur-containing) .
    • Linkage : A methylene (-CH₂-) group instead of a vinyl (-CH=CH-) bridge.
  • Impact on Properties: The oxygen atom in benzoxazolium increases electronegativity, reducing electron density compared to benzothiazolium. This may lower stability in redox reactions.

N-(6-Trifluoromethylbenzothiazole-2-yl) Acetamide Derivatives

  • Example Compound : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .
  • Structural Differences :
    • Core : Neutral benzothiazole vs. cationic benzothiazolium.
    • Substituents : Trifluoromethyl group at the 6-position and a phenylacetamide side chain .
  • Impact on Properties :
    • The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing resistance to enzymatic degradation (relevant in pharmaceuticals).
    • Lack of a cationic charge reduces solubility in polar solvents compared to the target compound .

Tabular Comparison of Key Properties

Property Target Compound NSC 255085 Benzoxazolium Derivative Trifluoromethyl Acetamide
Core Structure Benzothiazolium iodide Benzothiazolium iodide Benzoxazolium iodide Neutral benzothiazole
Bridge/Linkage Ethenyl (-CH=CH-) Butadienyl (-CH=CH-CH=CH-) Methylene (-CH₂-) Acetamide (-NHCO-)
Key Substituent 3-Ethyl 3-Methyl 3-Ethyl 6-Trifluoromethyl
Conjugation Length Moderate Extended Limited None
Electron Effects Sulfur enhances electron density Similar to target compound Oxygen reduces electron density Trifluoromethyl withdraws electrons
Potential Applications Sensors, dyes, medicinal chemistry Photovoltaics, extended dyes Organic electronics Pharmaceuticals

Biological Activity

2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide, known by its CAS number 35080-47-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₈H₁₈N₂S·I
  • Molecular Weight : 450.336 g/mol
  • CAS Number : 35080-47-8

This compound features a benzothiazolium structure, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide. It has been shown to selectively inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in tumor cells, which is crucial for cancer treatment. The compound's ability to modulate signaling pathways related to cell survival and apoptosis has been investigated.

Case Study: Cytotoxicity in Tumor Cells

A study conducted on various tumor cell lines demonstrated that this compound exhibits significant cytotoxic effects. The IC50 values ranged from 10 to 100 nM across different cancer cell lines, indicating potent activity against these cells. The results suggest that the compound can effectively trigger apoptotic pathways, enhancing its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it possesses significant efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Antimicrobial Efficacy Summary

MicroorganismActivity Level
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida albicansSignificant

The antimicrobial properties are attributed to the compound's ability to disrupt microbial cell membranes and interfere with essential cellular processes.

The biological activity of 2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through intrinsic pathways.
  • Membrane Disruption : Its antimicrobial effects are likely due to the disruption of bacterial and fungal membranes.

In Vitro Studies

In vitro studies have demonstrated that treatment with this compound leads to increased acetylation levels of histones and tubulin proteins in cancer cells, suggesting an epigenetic modulation mechanism that may contribute to its anticancer effects.

In Vivo Studies

Preliminary in vivo studies indicate that this compound can reduce tumor size in animal models without significant toxicity, further supporting its potential as a therapeutic agent.

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